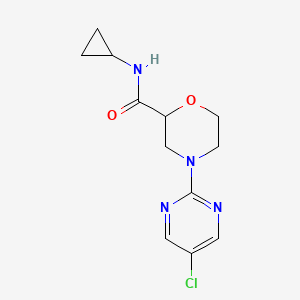
4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidinyl group attached to a morpholine ring, which is further substituted with a cyclopropyl group and a carboxamide group. Pyrimidines are known for their significant biological and pharmaceutical importance, often serving as building blocks for various drugs and biochemicals.
Mecanismo De Acción
Target of Action
The primary target of 4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of two key biochemical pathways:
- Insulin secretion pathway : The compound’s action on pancreatic β-cells triggers the release of insulin, which helps regulate blood glucose levels .
- Incretin pathway : The compound’s action on enteroendocrine cells stimulates the secretion of GLP-1, an incretin hormone that enhances the secretion of insulin .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The molecular and cellular effects of the compound’s action include enhanced insulin secretion and increased GLP-1 levels . These effects contribute to improved glycemic control, making this compound a promising candidate for the treatment of type 2 diabetes .
Análisis Bioquímico
Biochemical Properties
4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide interacts predominantly with the GPR119, which is expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . This interaction stimulates glucose-dependent insulin release and promotes secretion of the incretin GLP-1 .
Cellular Effects
In the pancreas, this compound stimulates insulin release, thereby directly influencing cell function . In the gastrointestinal tract, it promotes the secretion of GLP-1, impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GPR119 receptor . This binding activates the receptor, leading to the stimulation of insulin release and promotion of GLP-1 secretion .
Temporal Effects in Laboratory Settings
It has been shown to be efficacious in both acute and chronic in vivo rodent models of diabetes .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is to start with 5-chloropyrimidin-2-ylamine, which undergoes a series of reactions to introduce the morpholine and cyclopropyl groups. The carboxamide group is then added through a reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidinyl group or the carboxamide group.
Substitution: Substitution reactions can introduce different substituents on the pyrimidinyl or morpholine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired substituent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives of the morpholine ring, reduced forms of the pyrimidinyl group, and substituted derivatives of the pyrimidinyl and morpholine rings.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrimidinyl group makes it a versatile intermediate in the construction of various heterocyclic compounds.
Biology: In biological research, 4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be used to study the biological activity of pyrimidine derivatives. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of antiviral, antibacterial, and anticancer agents. Its structural features make it a candidate for further modification and optimization to enhance its therapeutic properties.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparación Con Compuestos Similares
4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate
(2-Chloropyrimidin-5-yl)boronic acid
(4-chloropyrimidin-2-yl)methanamine hydrochloride
Uniqueness: 4-(5-Chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its specific structural features, such as the presence of the cyclopropyl group and the carboxamide group. These features contribute to its distinct chemical and biological properties compared to other pyrimidine derivatives.
Propiedades
IUPAC Name |
4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O2/c13-8-5-14-12(15-6-8)17-3-4-19-10(7-17)11(18)16-9-1-2-9/h5-6,9-10H,1-4,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGMOIUCZCJXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
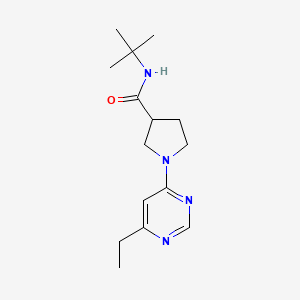
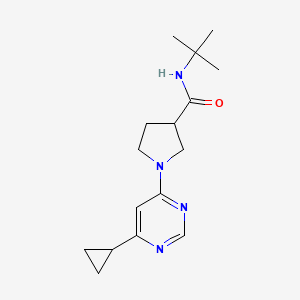
![N-tert-butyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6469900.png)
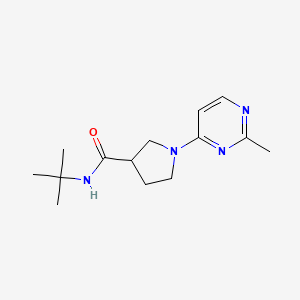
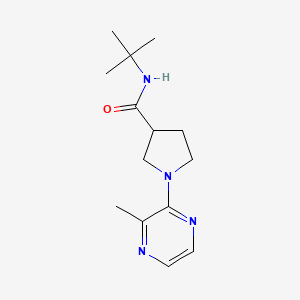
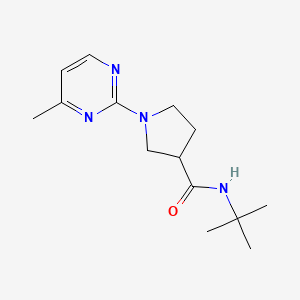
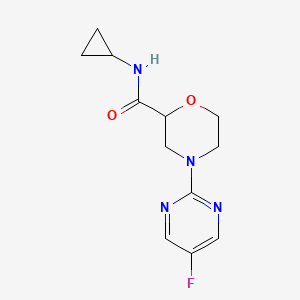
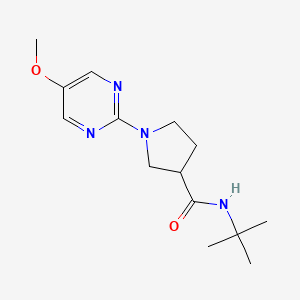
![N-tert-butyl-1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6469963.png)
![N-tert-butyl-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6469968.png)
![methyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl][(oxan-2-yl)methyl]amine](/img/structure/B6469976.png)
![N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6469982.png)
![8-(6-methoxypyrimidin-4-yl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B6469992.png)
![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl][(oxan-2-yl)methyl]amine](/img/structure/B6469998.png)
